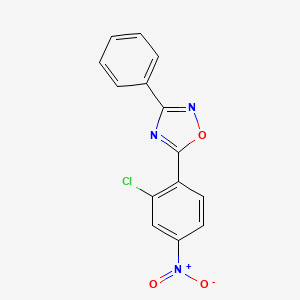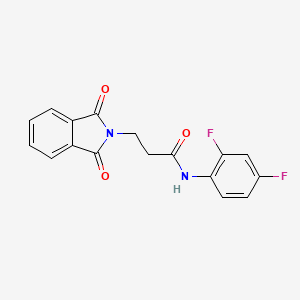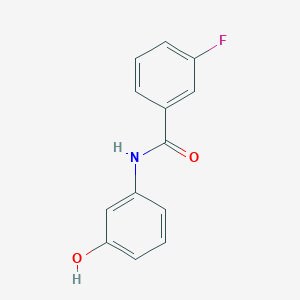![molecular formula C18H10FNO2 B5796653 2-(2-fluorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5796653.png)
2-(2-fluorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-fluorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a chemical compound that has been of interest to researchers due to its potential applications in various fields. This compound belongs to the class of isoquinoline derivatives and has a molecular formula of C20H11NO2F.
Scientific Research Applications
2-(2-fluorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. In organic synthesis, it has been used as a starting material for the synthesis of other biologically active compounds. In material science, it has been studied for its potential as a fluorescent probe for imaging applications.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is not fully understood. However, it has been suggested that this compound may inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism. It has also been suggested that this compound may act as a topoisomerase inhibitor, which is a class of enzymes that are involved in DNA replication and repair.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-fluorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione have been studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting topoisomerase activity. In vivo studies have shown that this compound can reduce tumor growth in animal models. However, the toxicity and pharmacokinetics of this compound in humans are not fully understood.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(2-fluorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione in lab experiments include its potential as an anticancer agent and its ability to act as a fluorescent probe for imaging applications. However, the limitations of using this compound in lab experiments include its toxicity and limited understanding of its pharmacokinetics in humans.
Future Directions
There are several future directions for research on 2-(2-fluorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione. One direction is to investigate its potential as a therapeutic agent for the treatment of cancer. Another direction is to study its mechanism of action in more detail to better understand its potential applications. Additionally, future research could focus on the development of more efficient synthesis methods for this compound and the synthesis of analogs with improved pharmacokinetic properties. Finally, further investigation is needed to determine the safety and toxicity of this compound in humans.
Synthesis Methods
The synthesis of 2-(2-fluorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can be achieved through various methods. One of the commonly used methods is the Pictet-Spengler reaction, which involves the condensation of an arylamine with an aldehyde or ketone in the presence of an acid catalyst. Another method involves the reaction of 2-(2-fluorophenyl)benzoic acid with an amine followed by cyclization using a dehydrating agent.
properties
IUPAC Name |
2-(2-fluorophenyl)benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10FNO2/c19-14-9-1-2-10-15(14)20-17(21)12-7-3-5-11-6-4-8-13(16(11)12)18(20)22/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQQQUXRKTXIPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(4-fluorophenyl)sulfonyl]amino}-N-isopropylbenzamide](/img/structure/B5796579.png)
![methyl 3-{[(phenylthio)acetyl]amino}benzoate](/img/structure/B5796582.png)
![N-1-adamantyl-3-[(2-naphthylsulfonyl)hydrazono]butanamide](/img/structure/B5796589.png)
![N-{[(2-hydroxy-5-isopropylphenyl)amino]carbonothioyl}nicotinamide](/img/structure/B5796605.png)
![ethyl 2-({[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5796613.png)

![N~1~-(2-bromophenyl)-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5796638.png)
![{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxyphenyl}methanol](/img/structure/B5796646.png)
![N'-[(2-methylbenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5796655.png)
![5-chloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-methoxybenzamide](/img/structure/B5796660.png)

![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5796665.png)

